

In Vitro Antiviral Profile of Darunavir Ethanolate Against HIV: A Technical Guide

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Compound of Interest							
Compound Name:	Darunavir Ethanolate						
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Darunavir, a second-generation protease inhibitor, exhibits potent in vitro activity against a broad spectrum of Human Immunodeficiency Virus (HIV) strains, including wild-type and multidrug-resistant variants.[1][2][3] This technical guide provides a comprehensive overview of the in vitro antiviral activity of **darunavir ethanolate**, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanism of action. The information presented is intended to serve as a valuable resource for researchers and professionals involved in HIV drug discovery and development.

Introduction to Darunavir

Darunavir is a nonpeptidic protease inhibitor (PI) that specifically targets the HIV-1 protease, an enzyme crucial for the maturation of infectious virions.[4][5][6] By binding to the active site of the protease, darunavir prevents the cleavage of Gag-Pol polyproteins, leading to the production of immature, non-infectious virus particles.[5][7] A key feature of darunavir is its high genetic barrier to resistance, which is attributed to its potent inhibitory activity and robust interactions with the protease enzyme.[1][8] In clinical practice, darunavir is typically coadministered with a low dose of ritonavir or cobicistat, which act as pharmacokinetic enhancers to increase its plasma concentrations.[3][9]



Quantitative Antiviral Activity

The in vitro potency of darunavir has been extensively evaluated against various laboratory strains and clinical isolates of HIV. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Antiviral Activity of Darunavir against Wild-Type HIV Strains



HIV Strain	Cell Line	Assay Endpoint	EC50 (nM)	EC90 (nM)	СС50 (µМ)	Referenc e(s)
HIV-1 LAI	MT-2	p24 antigen reduction	3	-	>100	[3][8]
HIV-1 Ba-L	Peripheral Blood Mononucle ar Cells (PBMCs)	p24 antigen reduction	3	-	>100	[8]
HIV-1 (Subtype B)	PBMCs	Viral RNA reduction	1.79	-	-	[10]
HIV-1 (Subtype C)	PBMCs	Viral RNA reduction	1.12	-	-	[10]
HIV-1 (CRF01_A E)	PBMCs	Viral RNA reduction	1.27	-	-	[10]
HIV-2 (ROD)	MT-4	p24 antigen reduction	3-6	-	>100	[8]
HIV-2 (EHO)	MT-4	p24 antigen reduction	3-6	-	>100	[8]
Wild-Type HIV-1	-	-	1-5	2.7-13	>100	[3][8][11]

EC50: 50% effective concentration; EC90: 90% effective concentration; CC50: 50% cytotoxic concentration.

Table 2: In Vitro Activity of Darunavir against Protease Inhibitor-Resistant HIV-1 Strains



HIV-1 Isolate Type	Number of Isolates	Key Resistance Mutations	Fold Change in EC50 vs. Wild-Type	Reference(s)
Recombinant Clinical Isolates	19	Multiple PI mutations	<10-fold for 18/19 isolates	[3][8]
Clinical Isolates	1501	≥4-fold resistance to at least one PI	<10 nM EC50 for 75% of isolates	[3][8]
Site-Directed Mutants	-	V11I, V32I, L33F, I47V, I50V, I54L/M, G73S, L76V, I84V, L89V	Diminished response with ≥3 mutations	[12]
Highly DRV- Resistant Variant	1	V32I, L33F, I54M, I84V	~333-fold	[13]

Experimental Protocols

The following sections outline the general methodologies employed in the in vitro evaluation of darunavir's antiviral activity.

Cell Lines and Virus Strains

- Cell Lines: Commonly used cell lines for HIV-1 propagation and antiviral assays include T-lymphoid cell lines such as MT-2 and MT-4, as well as peripheral blood mononuclear cells (PBMCs).[3][8][14] For specific applications, reporter cell lines like CEM-GFP and TZM-bl, which express a reporter gene upon HIV infection, are utilized.[7]
- Virus Strains: Laboratory-adapted HIV-1 strains (e.g., HIV-1 LAI, HIV-1 NL4-3), primary
 clinical isolates from patients, and recombinant viruses containing patient-derived protease
 and Gag sequences are used to assess antiviral activity against both wild-type and drugresistant viruses.[8][9][13]

Antiviral Activity Assay (p24 Antigen Reduction)



This assay measures the inhibition of viral replication by quantifying the amount of HIV-1 p24 capsid protein produced in the presence of the antiviral compound.

- Cell Seeding: Seed susceptible cells (e.g., MT-4 cells) in a 96-well plate at a predetermined density.[14]
- Drug Dilution: Prepare serial dilutions of darunavir ethanolate in cell culture medium.
- Infection: Infect the cells with a standardized amount of HIV-1 (e.g., 100 TCID50s).[14]
- Treatment: Immediately add the diluted darunavir to the infected cell cultures.
- Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for multiple rounds of viral replication (typically 4-7 days).
- Supernatant Collection: After incubation, collect the cell culture supernatant.
- p24 ELISA: Quantify the p24 antigen concentration in the supernatant using a commercial or in-house ELISA kit.[4][5][10] The general steps for a p24 ELISA are as follows:
 - Coat a 96-well plate with a capture antibody specific for HIV-1 p24.[4]
 - Add the collected supernatants and p24 standards to the wells.[10]
 - Incubate to allow the p24 antigen to bind to the capture antibody.
 - Wash the plate and add a biotinylated detector antibody. [5]
 - Incubate, wash, and then add a streptavidin-horseradish peroxidase (HRP) conjugate.
 - Add a colorimetric substrate (e.g., TMB) and stop the reaction.
 - Measure the absorbance at the appropriate wavelength.
- Data Analysis: Calculate the 50% effective concentration (EC50), which is the drug concentration that reduces p24 production by 50% compared to the virus control (no drug).

Cytotoxicity Assay (MTT or MTS)



This assay determines the concentration of the drug that is toxic to the host cells.

- Cell Seeding: Seed uninfected cells in a 96-well plate.
- Treatment: Add serial dilutions of darunavir ethanolate to the cells.
- Incubation: Incubate the plates for the same duration as the antiviral assay.
- Viability Staining: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium).
- Incubation and Reading: Incubate to allow for the conversion of the reagent into a colored formazan product by viable cells. Measure the absorbance at the appropriate wavelength.
- Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the drug concentration that reduces cell viability by 50% compared to the cell control (no drug).[12]

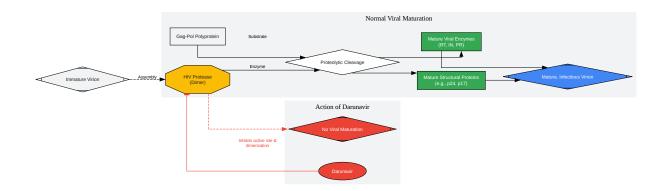
The Selectivity Index (SI) is then calculated as the ratio of CC50 to EC50. A higher SI value indicates a more favorable safety profile for the compound.[12]

Visualizations

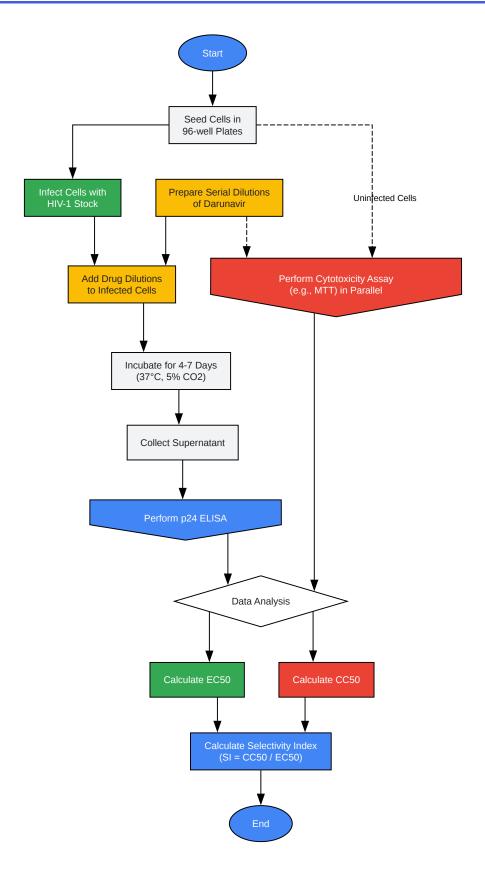
Mechanism of Action

Darunavir inhibits HIV-1 protease, a key enzyme in the viral life cycle. This inhibition occurs through two primary mechanisms: blocking the enzymatic active site and preventing protease dimerization.









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